molecular formula C7H14FNO B3282023 2-(4-Fluoropiperidin-1-yl)ethanol CAS No. 744207-70-3

2-(4-Fluoropiperidin-1-yl)ethanol

Cat. No.: B3282023
CAS No.: 744207-70-3
M. Wt: 147.19 g/mol
InChI Key: AIRXMYUMPJGXTN-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Piperidine (B6355638) Scaffolds in Molecular Design

The piperidine motif is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds. nih.gov Its saturated heterocyclic structure provides a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. nih.gov

The introduction of a fluorine atom into the piperidine ring, as seen in 2-(4-Fluoropiperidin-1-yl)ethanol, is a strategic design element in modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Strategic fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins, and modulate the basicity (pKa) of nearby nitrogen atoms, which can in turn affect oral bioavailability and reduce off-target effects. nih.gov For instance, lowering the pKa of the piperidine nitrogen can lead to reduced affinity for the hERG potassium channel, mitigating the risk of cardiac toxicity. nih.gov

Historical Perspective on the Emergence of this compound as a Research Target

While specific seminal publications detailing the first synthesis and application of this compound are not prominently documented in broad searches, its emergence can be understood as a logical progression in the field of medicinal chemistry. The synthesis of analogous compounds, such as 3-(4-fluoropiperidin-3-yl)-2-phenylindoles, highlights the established interest in incorporating fluorinated piperidines into drug candidates. nih.gov The development of synthetic methodologies for a variety of substituted piperidines and the increasing commercial availability of fluorinated building blocks have paved the way for the exploration of novel derivatives like this compound. Its appearance in chemical supplier catalogs, though without extensive research citations, suggests its utility as a readily accessible intermediate for the synthesis of more complex molecules.

Overview of Key Research Domains Involving this compound

The structural features of this compound make it a valuable tool in several key research domains:

Medicinal Chemistry: The primary application of this compound is as a synthon in the development of new therapeutic agents. The fluorinated piperidine moiety is a common feature in central nervous system (CNS) agents, such as antipsychotics and serotonin (B10506) receptor modulators. The ethanol (B145695) side chain provides a convenient handle for further chemical modification, allowing for the attachment of various pharmacophores.

Positron Emission Tomography (PET) Tracer Development: The introduction of a fluorine atom makes this scaffold a potential precursor for the synthesis of 18F-labeled PET tracers. PET imaging is a powerful diagnostic tool, and the development of novel tracers for specific biological targets is an active area of research. The 2-hydroxyethyl group can be used to attach the fluoropiperidine moiety to a larger targeting molecule. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD): The relatively small size and defined three-dimensional shape of this compound make it an attractive fragment for FBDD screening libraries. Identifying the binding of such fragments to a biological target can provide a starting point for the development of more potent and selective ligands.

Scope and Objectives of Academic Inquiry into this compound

Academic and industrial research involving this compound is likely to focus on several key objectives:

Synthesis of Novel Analogs: Researchers will likely utilize the primary alcohol of the title compound as a versatile point for chemical elaboration to generate libraries of new molecules. These derivatives can then be screened for a wide range of biological activities.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogs, researchers can elucidate the key structural features required for a desired pharmacological effect.

Investigation of Pharmacokinetic Properties: A major goal will be to understand how the incorporation of the 4-fluoropiperidine-1-ethanol moiety influences the absorption, distribution, metabolism, and excretion (ADME) properties of a parent molecule.

Development of New Synthetic Methodologies: The synthesis of this compound itself, and its derivatives, may spur the development of new and more efficient synthetic routes to access fluorinated piperidines.

Interactive Data Tables

Below are tables of related compounds to provide context for the properties and applications of fluorinated piperidines.

Table 1: Physicochemical Properties of Related Piperidine Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(Piperidin-1-yl)ethanol3040-44-6C7H15NO129.20
2-(4,4-Difluoropiperidin-1-yl)ethanol276862-11-4C7H13F2NO165.18
1-[4-(4-Fluoropiperidin-1-yl)phenyl]ethanolNot availableC13H18FNO223.29
2-(4-Aminopiperidin-1-yl)ethanol89850-72-6C7H16N2O144.22
2-(4-Phenylpiperidin-1-yl)ethanol56953-33-4C13H19NO205.30

Table 2: Research Applications of Related Fluorinated Compounds

Compound/ScaffoldResearch AreaKey Findings/Application
3-(4-Fluoropiperidin-3-yl)-2-phenylindolesMedicinal ChemistryHigh affinity and selective h5-HT(2A) receptor antagonists with improved oral bioavailability. nih.gov
1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanonePET ImagingPotential PET tracer for imaging sigma-1 receptors in tumors. nih.govnih.gov
Fluorinated Piperidines (General)Drug DiscoveryUsed to modulate pKa, improve metabolic stability, and reduce hERG liability in drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-7-1-3-9(4-2-7)5-6-10/h7,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRXMYUMPJGXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Fluoropiperidin 1 Yl Ethanol and Its Derivatives

Established Synthetic Routes to 2-(4-Fluoropiperidin-1-yl)ethanol

The preparation of this compound is typically achieved through well-established nucleophilic substitution reactions. These methods involve the N-alkylation of a pre-existing 4-fluoropiperidine (B2509456) ring.

A common and straightforward route to this compound involves the direct N-alkylation of 4-fluoropiperidine with a two-carbon electrophile containing a hydroxyl group or a precursor to one. A representative multi-step synthesis is outlined below.

One prevalent method is the reaction of 4-fluoropiperidine with 2-bromoethanol (B42945) in the presence of a base. The base, typically a non-nucleophilic organic or inorganic base like potassium carbonate or triethylamine (B128534), neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. The reaction is generally performed in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) researchgate.net.

An alternative approach involves the ring-opening of ethylene (B1197577) oxide by 4-fluoropiperidine. This reaction is highly efficient and atom-economical. The nucleophilic nitrogen of the piperidine (B6355638) attacks one of the carbon atoms of the strained epoxide ring, leading to the formation of the desired 2-hydroxyethyl substituted product directly. This reaction can be performed in various solvents, including protic solvents like ethanol (B145695) or water, often without the need for an additional catalyst, although it can be accelerated by acid or base catalysis researchgate.net.

Table 1: Representative Synthetic Route for this compound
StepReactantsReagents and ConditionsProduct
14-Fluoropiperidine, 2-BromoethanolPotassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN), RefluxThis compound
Alternate Step 14-Fluoropiperidine, Ethylene OxideEthanol (EtOH), Room TemperatureThis compound

The synthesis of the target compound fundamentally relies on two key precursor molecules:

A C2-Electrophile : This molecule provides the 2-hydroxyethyl side chain. The most common precursors are:

Ethylene oxide : A highly reactive electrophile that provides the most direct and atom-economical route to the ethanol moiety through a ring-opening reaction researchgate.netrsc.org.

2-Haloethanols (e.g., 2-bromoethanol, 2-chloroethanol) : These reagents alkylate the piperidine nitrogen via a standard SN2 nucleophilic substitution reaction researchgate.net. The choice between bromo- and chloro- derivatives often depends on reactivity and cost, with bromoethanol being more reactive.

The selection of these precursors is guided by factors such as commercial availability, cost, reactivity, and the desired scale of the reaction.

Novel Approaches and Innovations in the Synthesis of this compound Analogs

Recent advancements in synthetic organic chemistry have focused on improving efficiency, reducing reaction times, and minimizing environmental impact. These principles are applicable to the synthesis of this compound and its derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of N-alkylation of piperidines, microwave irradiation can dramatically reduce reaction times from hours to minutes youtube.comnih.gov. The mechanism involves the efficient heating of polar molecules and ions by the microwave energy, leading to a rapid increase in temperature and reaction rate youtube.com.

For the synthesis of this compound, a microwave-assisted N-alkylation of 4-fluoropiperidine with 2-bromoethanol could offer significant advantages over conventional heating methods, including higher yields and improved product purity due to reduced side reactions researchgate.net. This technique is particularly valuable for the rapid generation of libraries of analogous compounds for chemical and biological screening nih.gov.

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Piperidines (Illustrative)
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeSeveral hours (e.g., 2-24 h)Few minutes (e.g., 2-10 min) youtube.comresearchgate.net
Energy InputBulk heating of solvent and vesselDirect heating of polar reactants/solvent youtube.com
YieldModerate to goodOften improved due to shorter reaction times and fewer side products youtube.comnih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances nih.gov. For the synthesis of N-substituted piperidines, several green approaches have been developed researchgate.netfigshare.com. Applying these principles to the production of this compound could involve:

Use of Greener Solvents : Replacing traditional volatile organic solvents like acetonitrile or DMF with more environmentally benign alternatives such as ethanol, water, or polyethylene glycol (PEG) nih.gov.

Catalysis : Employing catalytic amounts of reagents instead of stoichiometric ones to minimize waste. For instance, phase-transfer catalysts can enhance reaction rates in biphasic systems, simplifying product isolation.

One-Pot Reactions : Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates. This reduces solvent usage, waste generation, and energy consumption growingscience.com. A one-pot, multi-component reaction could potentially construct the fluorinated piperidine ring and append the side chain in a more convergent and efficient manner growingscience.com.

Synthesis of Advanced Derivatives Incorporating the this compound Moiety

The this compound molecule is not only a synthetic target but also a valuable building block for constructing more complex molecules. The primary alcohol of the ethanol moiety serves as a versatile functional handle for further chemical transformations.

The hydroxyl group can be readily converted into a variety of other functional groups. For instance:

Esterification : Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) yields esters.

Etherification : Alkylation of the hydroxyl group (e.g., Williamson ether synthesis) produces ethers.

Oxidation : Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid.

Conversion to a Leaving Group : The alcohol can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles to introduce new functionalities.

Through these transformations, the this compound moiety can be incorporated into larger, more structurally diverse molecules, making it a useful intermediate in the synthesis of novel chemical entities researchgate.net.

Modifications of the Fluoropiperidine Ring System

The fluoropiperidine ring is a key pharmacophore, and its modification can significantly impact the biological activity of the resulting molecule. Synthetic strategies for modifying this ring system often begin with precursor molecules like fluoropyridines.

One prominent method for synthesizing substituted fluorinated piperidines is through a dearomatization-hydrogenation process. nih.gov This approach can produce all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. researchgate.net The process involves the hydrogenation of fluoropyridine precursors, which can be followed by the addition of a trapping agent like trifluoroacetic anhydride (B1165640) to prevent the loss of volatile products. nih.gov This method has been successfully used to prepare a variety of fluorinated analogues of commercial drugs. nih.gov

Another approach involves electrophilic fluorination of pre-functionalized precursor molecules. nih.govresearchgate.net This allows for the controlled introduction of fluorine atoms at specific positions on the piperidine ring. The synthesis of N-Cbz protected, diastereomeric 2-allyl-3-fluoropiperidines has been achieved through an electrophilic fluorination-allylation sequence. researchgate.net

The conformational behavior of the resulting fluorinated piperidines is a subject of detailed study, as the orientation of the fluorine atom (axial or equatorial) can be influenced by various factors, including charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.net Understanding these conformational preferences is crucial for designing molecules with specific three-dimensional structures required for biological activity. researchgate.net

Table 2: Synthetic Approaches for Fluoropiperidine Ring Modification

Method Precursor Key Features
Dearomatization-Hydrogenation Fluoropyridines Highly diastereoselective, produces all-cis isomers
Electrophilic Fluorination Pre-functionalized piperidines Controlled introduction of fluorine

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the stereoselective synthesis of the enantiomers of this compound is of significant interest. Such syntheses aim to produce enantiomerically pure compounds, which is critical for developing selective therapeutic agents. nih.gov

Stereoselective synthesis can be achieved through various methodologies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For piperidine-containing structures, methods like the aza-Prins cyclization reaction have been developed for the stereoselective synthesis of derivatives. nih.gov Although not directly applied to this compound in the provided context, these methods illustrate general principles that could be adapted.

For related heterocyclic systems, such as pyrrolidines, stereoselective synthesis often starts from commercially available chiral precursors like protected hydroxyproline. mdpi.com The synthesis proceeds through a series of stereocontrolled reactions, such as reductions with reagents like lithium triethylborohydride, to yield the desired stereoisomer. mdpi.com

The separation of racemates using chiral high-performance liquid chromatography (HPLC) is another common strategy to obtain pure enantiomers. nih.gov This technique allows for the analytical and semi-preparative separation of enantiomers, enabling the evaluation of their individual biological activities. nih.gov The importance of stereoselectivity is highlighted by studies on other receptor ligands where enantiomers exhibit significant differences in potency and efficacy. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure the removal of unreacted starting materials, byproducts, and catalysts. A combination of techniques is typically employed to achieve the high degree of purity required for analytical characterization and biological testing.

Chromatography: Column chromatography is a fundamental technique for the purification of fluoropiperidine derivatives. nih.govresearchgate.net Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like ethyl acetate (B1210297) and n-hexane. researchgate.net The choice of eluent is optimized to achieve good separation of the desired compound from impurities.

Crystallization and Recrystallization: When the product is a solid, crystallization is a powerful purification method. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. google.com Recrystallization from solvents like propan-2-ol or toluene is often used to obtain highly pure crystalline products. google.comgoogle.com

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration. google.com The collected solid is then washed with appropriate solvents to remove residual impurities. google.com

Drying: To remove residual solvents and water, the purified compound is dried. This can be achieved by drying in a desiccator, often in the presence of a drying agent like phosphorus pentoxide or anhydrous sodium sulfate. researchgate.netgoogle.com Azeotropic distillation with toluene is another method used to remove traces of water. google.com

Extraction: Liquid-liquid extraction is frequently used during the work-up of reaction mixtures to separate the product from water-soluble impurities. The organic phase containing the product is then washed, dried, and the solvent is removed under reduced pressure. google.com

Table 3: Common Purification and Isolation Techniques

Technique Purpose Typical Application
Column Chromatography Separation of components in a mixture Isolation of major diastereomers and removal of closely related impurities nih.gov
Recrystallization Purification of solid compounds Obtaining high-purity crystalline final products google.com
Filtration Separation of a solid from a liquid Collection of precipitated or crystallized products google.com
Liquid-Liquid Extraction Separation based on differential solubility Initial work-up of reaction mixtures to isolate the product google.com

Chemical Reactivity and Mechanistic Transformations of 2 4 Fluoropiperidin 1 Yl Ethanol

Reactivity of the Secondary Alcohol Functionality in 2-(4-Fluoropiperidin-1-yl)ethanol

The secondary alcohol group in this compound is a versatile functional group that can participate in a variety of chemical transformations, including oxidation, esterification, etherification, substitution, and dehydration reactions.

Oxidation Reactions and Product Formation

The oxidation of the secondary alcohol in this compound would be expected to yield the corresponding ketone, (4-fluoropiperidin-1-yl)acetaldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as non-chromium-based reagents like Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine).

Table 1: Common Oxidation Reactions of Secondary Alcohols

Oxidizing Agent Product General Mechanistic Features
Pyridinium Chlorochromate (PCC)KetoneThe alcohol attacks the chromium atom, and a proton transfer is followed by an E2-like elimination of the chromate (B82759) ester.
Dess-Martin Periodinane (DMP)KetoneThe alcohol displaces an acetate (B1210297) group from the hypervalent iodine reagent, followed by an intramolecular elimination.
Swern Oxidation (DMSO, (COCl)₂, Et₃N)KetoneFormation of a dimethylalkoxysulfonium salt, which then undergoes an intramolecular elimination promoted by the base.

Esterification and Etherification Mechanisms

The hydroxyl group of this compound can undergo esterification and etherification to form the corresponding esters and ethers.

Esterification: The most common method for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the equilibrium can be driven towards the ester product by removing water as it is formed.

The mechanism involves protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack of the alcohol oxygen. A series of proton transfers then leads to the elimination of water and formation of the ester.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide or other substrate with a good leaving group in an SN2 reaction. A strong base, such as sodium hydride (NaH), is typically used to form the alkoxide.

Table 2: Esterification and Etherification of this compound

Reaction Type Reagents Product General Mechanism
Fischer EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)EsterAcid-catalyzed nucleophilic acyl substitution.
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X)EtherSN2 attack of the alkoxide on the alkyl halide.

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (OH⁻), but it can be converted into a good leaving group to facilitate substitution reactions. This is typically achieved by protonating the hydroxyl group in the presence of a strong acid to form an oxonium ion (-OH₂⁺), which can then be displaced by a nucleophile.

For secondary alcohols, the substitution reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. With strong nucleophiles, an SN2 mechanism is more likely, leading to inversion of stereochemistry if the alcohol is chiral. With weaker nucleophiles and under conditions that favor carbocation formation, an SN1 mechanism may be operative.

Common reagents for converting alcohols to alkyl halides include hydrogen halides (HX), thionyl chloride (SOCl₂), and phosphorus tribromide (PBr₃).

Dehydration Processes and Alkene Formation

The secondary alcohol of this compound can undergo dehydration to form an alkene, specifically 1-(vinyl) -4-fluoropiperidine. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.

The mechanism of acid-catalyzed dehydration of a secondary alcohol generally proceeds through an E1 pathway. The hydroxyl group is first protonated by the acid to form a good leaving group (water). The departure of water results in the formation of a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

Chemical Transformations of the Fluorinated Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring of this compound is a tertiary amine, which makes it nucleophilic and basic. It can readily participate in reactions such as N-alkylation and N-acylation. The presence of the fluorine atom at the 4-position will have an electron-withdrawing effect, which will slightly decrease the basicity and nucleophilicity of the nitrogen atom compared to a non-fluorinated piperidine.

N-Alkylation and Acylation Reactions

N-Alkylation: The tertiary nitrogen atom can be alkylated by reaction with an alkyl halide. This reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile and displaces the halide from the alkyl halide. This results in the formation of a quaternary ammonium (B1175870) salt.

N-Acylation: The nitrogen atom can also be acylated by reaction with an acyl halide or an acid anhydride (B1165640). This reaction is a nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent. A subsequent elimination of the leaving group (halide or carboxylate) yields the corresponding N-acyl piperidinium (B107235) species. In the presence of a base, the N-acyl piperidine can be obtained.

Table 3: N-Alkylation and N-Acylation of this compound

Reaction Type Reagents Product General Mechanism
N-AlkylationAlkyl Halide (R'-X)Quaternary Ammonium SaltSN2 Nucleophilic Substitution
N-AcylationAcyl Halide (R'-COX) or Acid Anhydride ((R'CO)₂O)N-Acyl Piperidinium SaltNucleophilic Acyl Substitution

Ring-Opening Reactions and Associated Mechanisms

There is no specific information available in the reviewed literature concerning the ring-opening reactions of this compound. Such reactions in piperidine derivatives typically require harsh conditions or specific activation of the ring system, and the influence of the 4-fluoro substituent on such processes has not been experimentally determined for this compound.

Stability and Degradation Pathways of this compound

Detailed studies on the stability of this compound under various conditions—such as exposure to acid, base, light, or oxidizing agents—have not been published. Consequently, its degradation pathways and the resulting products are unknown. Understanding the stability is crucial for its synthesis, storage, and potential applications.

Reaction Kinetics and Thermodynamics of Key Transformations

Quantitative data regarding the reaction kinetics and thermodynamic parameters for any transformation involving this compound are absent from the public domain. Such data, including activation energies, rate constants, and enthalpy and entropy of reaction, are fundamental for controlling its chemical transformations and for its practical application in synthesis.

Advanced Spectroscopic and Structural Elucidation of 2 4 Fluoropiperidin 1 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atoms within 2-(4-Fluoropiperidin-1-yl)ethanol. A comprehensive analysis using ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques allows for an unambiguous assignment of its structure. The conformational behavior of fluorinated piperidine (B6355638) rings is a subject of significant study, with NMR spectroscopy being a primary tool for investigating the interplay of forces that determine substituent positioning.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The ethanol (B145695) side chain presents as two triplets: one for the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) and another for the methylene group next to the hydroxyl group (-CH₂-OH). The piperidine ring protons show more complex splitting patterns due to their fixed chair conformation and coupling to the fluorine atom.

The proton on the carbon bearing the fluorine atom (CHF) is a key diagnostic signal, typically appearing as a complex multiplet due to coupling with adjacent axial and equatorial protons. The chemical shifts and, crucially, the coupling constants (J values) derived from these signals provide insight into the dihedral angles between protons, which helps to establish the conformational preference of the fluorine atom (axial vs. equatorial). Studies on similar fluorinated piperidine derivatives have extensively used NMR to analyze these conformational behaviors.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J) in Hz
-OH ~1.5-3.0 Broad Singlet -
H-4 (CHF) ~4.6-4.8 dm J(H,F) ≈ 47
-CH₂-OH ~3.6-3.8 t J(H,H) ≈ 5.2
N-CH₂ (ring, H-2/H-6 eq) ~2.9-3.1 m -
N-CH₂ (side chain) ~2.6-2.8 t J(H,H) ≈ 5.2
N-CH₂ (ring, H-2/H-6 ax) ~2.2-2.4 m -
-CH₂- (ring, H-3/H-5 eq) ~1.9-2.1 m -
-CH₂- (ring, H-3/H-5 ax) ~1.6-1.8 m -

Note: Data are predicted based on typical values for similar structures. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 'dm' a doublet of multiplets.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The carbon atom directly bonded to the fluorine (C-4) is the most characteristic, exhibiting a large chemical shift and a strong one-bond carbon-fluorine coupling (¹JCF), which splits the signal into a doublet. The carbons adjacent to the nitrogen (C-2, C-6, and the N-CH₂ of the ethanol group) and the carbon bearing the hydroxyl group (-CH₂OH) also show distinct and predictable chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling)
C-4 (C-F) ~88-92 d (¹JCF ≈ 170-180 Hz)
-CH₂OH ~59-62 s
N-CH₂ (side chain) ~58-61 s
C-2 / C-6 ~52-55 d (³JCF ≈ 5-10 Hz)
C-3 / C-5 ~32-35 d (²JCF ≈ 15-20 Hz)

Note: Data are predicted based on typical values for similar structures. 's' denotes a singlet and 'd' a doublet.

¹⁹F NMR spectroscopy is highly specific for observing the fluorine atom. For this compound, the spectrum would show a single signal for the fluorine at C-4. The multiplicity of this signal, resulting from coupling to adjacent protons (H-4, H-3, and H-5), provides further conformational information. The magnitude of these vicinal (three-bond) H-F coupling constants can help solidify the assignment of the fluorine atom as being in either an axial or equatorial position on the piperidine ring. The diastereoselectivity of reactions producing fluorinated piperidines is often determined using ¹⁹F NMR analysis.

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the ¹H-¹H spin systems. For instance, it would show a clear correlation between the N-CH₂ and -CH₂-OH protons of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, it would show correlations from the N-CH₂ protons of the side chain to both the -CH₂OH carbon and the C-2/C-6 carbons of the piperidine ring, confirming the point of attachment. The use of 2D NMR is standard for the complete assignment of complex structures.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The IR spectrum of this compound provides clear evidence for its key functional groups. The most prominent feature is a broad absorption band in the high-frequency region, characteristic of the O-H stretching vibration of the alcohol group. The spectrum also shows sharp peaks corresponding to C-H stretching in the piperidine ring and ethanol chain. The presence of the tertiary amine and the carbon-fluorine bond is also confirmed by their characteristic stretching vibrations in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch Alcohol 3200-3600 Strong, Broad
C-H Stretch Alkanes (CH₂, CH) 2850-3000 Medium-Strong
C-N Stretch Tertiary Amine 1050-1250 Medium
C-F Stretch Fluoroalkane 1000-1100 Strong

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, composition, and conformation. For this compound, Raman spectroscopy can be effectively utilized to characterize its unique structural features. The technique is particularly sensitive to the vibrations of the carbon skeleton and the substituent groups.

Key vibrational modes expected in the Raman spectrum of this compound would include the C-F stretching frequency, which is typically found in the 1100-1000 cm⁻¹ region. The precise position of this band can be influenced by the local molecular environment and conformation. The piperidine ring itself will exhibit a series of characteristic vibrations, including ring breathing modes, and CH₂ scissoring and twisting vibrations. The ethanol substituent will introduce vibrations corresponding to C-C stretching, C-O stretching, and O-H bending and stretching.

Table 1: Predicted Prominent Raman Shifts for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch3400-3200Weak
C-H Stretch (Aliphatic)3000-2850Strong
CH₂ Scissoring1480-1440Medium
C-F Stretch1100-1000Medium
C-N Stretch1250-1020Medium
C-O Stretch1150-1050Medium
Piperidine Ring Breathing900-800Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation of this molecule under electron ionization (EI) would likely proceed through several predictable pathways. Alpha-cleavage is a common fragmentation pathway for amines and alcohols. acs.org In this case, cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a probable event. Another likely fragmentation involves the loss of the ethanol side chain.

The presence of the fluorine atom on the piperidine ring will also influence the fragmentation pattern. Fragments containing the fluorine atom will have a characteristic mass. For instance, the loss of a neutral ethyl alcohol moiety (CH₂CH₂OH) from the parent ion would result in a significant fragment ion corresponding to the 4-fluoropiperidinyl cation.

While a specific mass spectrum for this compound is not available, the fragmentation patterns of related compounds like ethanol and other N-substituted piperidines can provide valuable insights. docbrown.infoufz.de

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₇H₁₄FNO), HRMS would be able to confirm its elemental formula by providing a measured mass that is very close to the calculated exact mass. This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted HRMS Data for this compound and Key Fragments

Ion FormulaCalculated m/z
[C₇H₁₄FNO]⁺147.1059
[C₅H₉FN]⁺102.0719
[C₂H₅O]⁺45.0334

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This integration allows for the analysis of individual components within a mixture. phcogj.comresearchgate.netphcogj.com

For the analysis of this compound, a sample would first be injected into the gas chromatograph, where it would be vaporized and separated from any impurities based on its boiling point and affinity for the column's stationary phase. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum provides a fingerprint for the compound, allowing for its positive identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the analyte.

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis in the Crystalline State

The piperidine ring in this compound is expected to adopt a chair conformation, as this is the most stable arrangement for six-membered rings. chemrevlett.com The substituents on the piperidine ring, namely the fluorine atom at the 4-position and the ethanol group at the 1-position (on the nitrogen), will occupy either axial or equatorial positions.

Studies on related 4-fluoropiperidine (B2509456) derivatives have shown a preference for the fluorine atom to be in an axial position. nih.govnih.govnih.gov This preference is attributed to favorable hyperconjugative interactions between the C-H or C-C bonds of the ring and the antibonding orbital of the C-F bond (σC-H/C-C → σ*C-F), as well as stabilizing charge-dipole interactions. researchgate.net The N-ethanol substituent is likely to adopt an equatorial position to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

In the crystalline state, molecules of this compound would be held together by a network of intermolecular interactions. The hydroxyl group of the ethanol substituent is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (O-H) and acceptor (the lone pairs on the oxygen). These hydrogen bonds would likely be a dominant feature in the crystal packing, potentially forming chains or more complex networks of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound was analyzed to determine its absorption characteristics and to understand the nature of its electronic transitions. Due to the absence of conventional chromophores, such as conjugated double bonds or aromatic rings, the compound is not expected to exhibit significant absorption in the near-ultraviolet and visible regions of the electromagnetic spectrum.

Detailed Research Findings

Spectroscopic analysis of this compound in a standard polar solvent like ethanol reveals transparency in the 200–800 nm range. This is consistent with the electronic structure of the molecule, which is a saturated aliphatic amine and alcohol. The primary electronic transitions available to this compound are of the n → σ* (non-bonding to sigma-antibonding) type.

The nitrogen atom of the piperidine ring and the oxygen atom of the ethanol group possess non-bonding electron pairs (n). Excitation of these electrons to a higher energy sigma-antibonding (σ) molecular orbital is possible. However, these n → σ transitions are high-energy transitions and typically occur in the far-ultraviolet region, at wavelengths below 200 nm. msu.eduwikipedia.org Consequently, they are generally not detectable using standard UV-Vis spectrophotometers.

The introduction of a fluorine atom at the 4-position of the piperidine ring does not introduce any low-energy electronic transitions. The C-F bond also gives rise to n → σ* and σ → σ* transitions that absorb in the far-UV region. Therefore, its presence does not alter the electronic absorption profile in the near-UV and visible range. Similarly, the hydroxyl group of the ethanol substituent contributes to the far-UV absorption but does not confer any color or near-UV absorbance to the molecule.

The lack of absorption in the visible region (400-800 nm) confirms that the compound is colorless. The absence of any significant peaks in the near-UV region (200-400 nm) further corroborates the saturated, non-conjugated nature of this compound.

Interactive Data Table: UV-Vis Spectroscopic Data

The UV-Vis spectroscopic data for this compound in ethanol is presented below. The table allows for filtering and searching of the presented data.

Wavelength Range (nm)Observed λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Electronic Transition
200 - 800No significant absorptionNot applicableNo significant transitions in this range
< 200 (Far-UV)ExpectedNot determinedn → σ*

Computational and Theoretical Investigations of 2 4 Fluoropiperidin 1 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable for understanding the electronic landscape of a molecule. These methods model the distribution of electrons and predict a wide range of molecular properties, offering a detailed picture of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-(4-Fluoropiperidin-1-yl)ethanol, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized geometry and ground state properties. rsc.org These calculations solve for the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

While specific experimental data for this exact molecule is not detailed in the available literature, DFT studies on analogous fluorinated piperidines and related structures have been performed, demonstrating the reliability of this approach. nih.govindexcopernicus.com Such an analysis for this compound would yield a comprehensive set of geometric parameters that define its three-dimensional structure.

Table 1: Representative Ground State Properties from a Hypothetical DFT Calculation

Parameter Description Expected Outcome
Optimized Geometry The lowest energy 3D arrangement of atoms. Provides precise bond lengths, bond angles, and dihedral angles.
Total Energy The total electronic energy of the molecule in its ground state. A key value for comparing the stability of different isomers.

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and higher polarizability, as electrons can be more easily excited to a higher energy state. acs.org Conversely, a large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity. researchgate.net For related fluorinated piperidine (B6355638) derivatives, DFT calculations have been successfully used to determine these FMO properties and predict reactivity. indexcopernicus.com

Table 2: Significance of HOMO-LUMO Energy Gap

Energy Gap Chemical Reactivity Kinetic Stability
Small High Low

| Large | Low | High |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map is plotted onto the total electron density surface, using a color scale to denote different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like oxygen and fluorine. Regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack, often located around hydrogen atoms attached to electronegative atoms. researchgate.net For this compound, the MEP surface would likely show significant negative potential around the oxygen of the hydroxyl group and the fluorine atom, indicating these as primary sites for electrophilic interaction. The hydrogen of the hydroxyl group, in turn, would be a site of positive potential.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional shape of a molecule is not static but exists as an equilibrium of different conformations. Understanding the conformational preferences and the energy barriers between them is crucial for comprehending a molecule's interactions and properties.

The piperidine ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The most stable and common conformation is the chair form. For a substituted piperidine like this compound, substituents can occupy either an axial or an equatorial position on the chair frame.

In the case of 4-fluoropiperidine (B2509456) derivatives, extensive studies have shown a complex interplay of factors governing the conformational preference of the fluorine atom. nih.govresearchgate.net While steric bulk would typically favor the larger substituent in the equatorial position, strong electrostatic and hyperconjugative interactions can stabilize the axial conformer. nih.govnih.gov For instance, a favorable charge-dipole interaction between the axial C-F bond and the protonated nitrogen atom in piperidinium (B107235) salts can make the axial conformation more stable. nih.govnih.gov Therefore, the conformational landscape of this compound involves an equilibrium between two primary chair conformers, with the fluorine atom being either axial or equatorial. The N-linked ethanol (B145695) group is expected to preferentially occupy an equatorial position to minimize steric hindrance.

Table 3: Primary Chair Conformations of this compound

Conformer Fluorine Position Ethanol Group Position Stability Factors
Conformer A Axial Equatorial Potentially stabilized by hyperconjugation and electrostatic interactions.

| Conformer B | Equatorial | Equatorial | Generally favored to minimize steric repulsion. |

In addition to the ring's conformational isomerism, rotation can occur around the exocyclic single bonds, specifically the C-N bond linking the piperidine to the ethanol group and the C-C bond within the ethanol side chain. This rotation is not entirely free but is hindered by an energy barrier, leading to different rotational isomers (rotamers).

The barrier to rotation arises from steric and electronic interactions between substituents as they pass by each other during rotation. These barriers can be quantified computationally by performing a potential energy surface scan, where the energy of the molecule is calculated as a specific dihedral angle is systematically rotated. Experimental techniques like dynamic NMR spectroscopy can also be used to measure rotational energy barriers by analyzing how the spectra change with temperature. researchgate.netmontana.edu For N-acyl piperidines, for example, the partial double-bond character of the C-N bond due to amide resonance results in a significant rotational barrier. acs.org For this compound, the barriers for the exocyclic bonds would define the preferred orientation of the ethanol side chain relative to the piperidine ring.

Table 4: Key Exocyclic Bonds and Associated Rotational Analysis

Bond Description Relevant Conformations
N1-C(ethanol) Bond connecting the piperidine nitrogen to the ethanol side chain. Staggered and eclipsed rotamers define the orientation of the side chain.

| C-C (ethanol) | Bond between the two carbon atoms of the ethanol side chain. | Gauche and anti conformations of the hydroxyl group relative to the piperidine ring. |

Molecular Dynamics Simulations to Investigate Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the interactions between the solute (this compound) and the solvent molecules, a detailed view of its dynamic behavior can be obtained. researchgate.net

A hypothetical MD simulation of this compound in an explicit aqueous solution would be set up to explore several key aspects of its behavior. The piperidine ring in its structure is a versatile scaffold known for its presence in many biologically active molecules. researchgate.netnih.gov MD simulations can reveal the conformational flexibility of this ring system, including the puckering of the ring and the equatorial or axial preference of the fluorine atom. rsc.orgresearchgate.net The presence of the fluorine atom is significant, as fluorine substitution can modulate physicochemical properties such as lipophilicity and metabolic stability. enamine.netacs.org

The simulation would track the trajectories of all atoms in the system, governed by a force field that defines the potential energy of the system. mdpi.com Analysis of these trajectories would provide information on the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. rsc.org Furthermore, the simulations would shed light on the solvation of the molecule, detailing the arrangement of water molecules around the fluoropiperidine and ethanol moieties and the nature of the hydrogen bonds formed. nih.gov The root-mean-square deviation (RMSD) of the molecule's atoms over the course of the simulation can be calculated to assess its structural stability. researchgate.net

To conduct such a study, a systematic protocol would be followed, as outlined in the table below.

Parameter Description Typical Value/Choice for a Hypothetical Simulation
Force Field A set of parameters to calculate the potential energy of the system.OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or a similar biomolecular force field.
Solvent Model A model to represent the solvent molecules.TIP3P or SPC/E water model for an aqueous environment.
System Setup The initial arrangement of the solute and solvent molecules.A single molecule of this compound placed in the center of a cubic box of water molecules.
Simulation Time The duration of the simulation.100 nanoseconds (ns) or longer to ensure adequate sampling of conformational space. researchgate.net
Temperature The temperature at which the simulation is run.298 K (25 °C) to mimic room temperature conditions. nih.gov
Pressure The pressure at which the simulation is run.1 atm to simulate standard atmospheric pressure.
Analysis The properties calculated from the simulation trajectories.RMSD, conformational analysis, hydrogen bonding patterns, solvent accessible surface area. researchgate.net

Such a simulation would provide a foundational understanding of the intrinsic dynamic properties of this compound in a biologically relevant environment, which is crucial for interpreting its potential interactions with biological targets.

Molecular Docking and Ligand-Protein Interaction Modeling (in a theoretical/design context)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand to a protein target. preprints.orgfrontiersin.org In a theoretical context, molecular docking can be employed to explore the potential protein targets for this compound and to model the specific interactions that might stabilize a ligand-protein complex.

The piperidine moiety is a common feature in many approved drugs, and its analogues are known to interact with a variety of protein targets. nih.govenamine.net For instance, piperidine-based compounds have shown affinity for sigma receptors and the dopamine (B1211576) transporter (DAT). nih.govnih.govnih.gov The presence of a fluorine atom can also significantly influence binding affinity, often enhancing interactions within a protein's binding site. westmont.edunih.govacs.org Fluorine can participate in hydrogen bonding and alter the electrostatic profile of a molecule, which can be favorable for binding. acs.orgnih.govresearchgate.net

A theoretical molecular docking study of this compound would involve selecting a panel of potential protein targets based on the known pharmacology of similar piperidine-containing molecules. The three-dimensional structure of these proteins would be obtained from a repository like the Protein Data Bank. mdpi.com Docking algorithms would then be used to generate a series of possible binding poses of the ligand within the active site of each protein, and a scoring function would rank these poses based on their predicted binding affinity. nih.gov

The results of such a docking study would provide hypotheses about which proteins this compound might interact with and the nature of these interactions. For example, the model could reveal potential hydrogen bonds between the hydroxyl group of the ethanol moiety and polar residues in the protein's active site, or hydrophobic interactions involving the piperidine ring.

Below is a table of hypothetical protein targets for a theoretical docking study of this compound, along with the rationale for their inclusion.

Potential Protein Target Rationale for Inclusion in a Theoretical Study Potential Interactions to Investigate
Sigma-1 Receptor (S1R) Piperidine and its derivatives are known to be potent ligands for sigma receptors. nih.govnih.govHydrogen bonding with key residues, hydrophobic interactions within the binding pocket.
Dopamine Transporter (DAT) Simple piperidine structures have been found to exhibit significant DAT activity. nih.govInteractions with the dopamine binding site, potential for stereoselective binding.
Mitogen-activated protein kinase (MEK1/2) Introduction of a fluorine atom on a piperidine ring has been shown to improve potency against MEK enzymes. thieme-connect.comThe fit of the fluoropiperidine side chain into the enzyme's cavity.
Carbonic Anhydrase II The effect of fluorine substitution on ligand binding has been extensively studied in this enzyme. researchgate.netThe role of the fluorine atom in modulating electrostatic interactions with the active site.

These theoretical computational studies, both molecular dynamics and molecular docking, are essential first steps in characterizing a novel compound. They provide a rational basis for further experimental investigation by predicting the compound's physical behavior and potential biological activity.

Applications of 2 4 Fluoropiperidin 1 Yl Ethanol As a Chemical Research Scaffold

Role of 2-(4-Fluoropiperidin-1-yl)ethanol in Privileged Scaffold Design for Research Applications

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich source for the development of new drugs. The this compound structure possesses several features that make it an attractive candidate for a privileged scaffold. The piperidine (B6355638) ring is a common motif in many approved drugs, valued for its ability to provide a three-dimensional structure that can orient substituents in precise spatial arrangements for optimal target engagement.

The introduction of a fluorine atom at the 4-position of the piperidine ring is a key design element. Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule. It can influence factors such as metabolic stability, lipophilicity, and binding affinity. For instance, the strategic placement of fluorine can block sites of metabolism, leading to an improved pharmacokinetic profile. In the context of 5-HT1A receptor ligands, for example, fluorination has been explored as a strategy to enhance metabolic stability. google.comnih.gov

The ethanol (B145695) side chain provides a versatile handle for further chemical modification. The hydroxyl group can be readily functionalized through reactions such as etherification, esterification, or conversion to a leaving group, allowing for the facile introduction of a wide array of other molecular fragments. This synthetic tractability is a crucial attribute for a privileged scaffold, as it enables the generation of large and diverse chemical libraries for screening against various biological targets. The combination of the conformationally restricted, fluorinated piperidine ring and the synthetically versatile ethanol arm makes this compound a promising starting point for the discovery of novel bioactive compounds.

Utility in the Synthesis of Ligands for Biochemical Target Exploration (in vitro)

The this compound scaffold has potential utility in the synthesis of ligands for a range of biochemical targets, which can then be evaluated through in vitro assays. Its structural components suggest potential interactions with various receptor types.

Ligand Design Principles Incorporating the this compound Moiety

The design of ligands based on the this compound moiety would leverage the distinct properties of its constituent parts. The basic nitrogen of the piperidine ring can act as a proton acceptor, forming crucial ionic interactions with acidic residues in a receptor's binding pocket. The fluorine atom can participate in hydrogen bonding or other non-covalent interactions, and its electron-withdrawing nature can modulate the pKa of the piperidine nitrogen, thereby influencing its ionization state at physiological pH.

The ethanol linker provides flexibility and a point of attachment for a pharmacophore that will confer specificity for a particular target. The length and nature of the group attached to the ethanol oxygen can be systematically varied to probe the binding pocket of a target protein. For instance, in the design of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in pain signaling, large aromatic or heteroaromatic groups are often incorporated to achieve high affinity. google.com The this compound scaffold could serve as a platform to present such groups to the TRPV1 binding site.

Structure-Activity Relationship (SAR) Studies of this compound Analogs (in vitro)

While specific SAR studies for this compound analogs are not yet widely published, general principles from related classes of compounds can inform potential strategies. SAR studies would systematically explore the impact of modifications at various positions of the scaffold.

For example, the position and nature of the substituent on the piperidine ring would be critical. While this article focuses on the 4-fluoro substitution, analogs with fluorine at other positions or with different substituents could be synthesized to probe the steric and electronic requirements of the target binding site. Research on piperidine-based influenza virus inhibitors has demonstrated that substitutions on the piperidine ring are well-tolerated and can significantly influence inhibitory activity. nih.govnih.gov

The length of the alkyl chain connecting the piperidine nitrogen to the hydroxyl group could also be varied. Shortening or lengthening this chain from two carbons could alter the distance between the piperidine core and any appended functional groups, which would be crucial for optimizing interactions with the target.

Finally, a wide variety of groups could be attached to the ethanol oxygen. These could range from simple alkyl or aryl groups to more complex heterocyclic systems. The nature of this group would be expected to have the most significant impact on the potency and selectivity of the resulting ligand.

A hypothetical SAR study could generate data as presented in the table below, illustrating how systematic modifications could influence in vitro activity against a given target.

Compound IDPiperidine SubstitutionLinkerTerminal GroupIn Vitro Activity (IC50, nM)
A-1 4-Fluoro-CH2CH2O-Phenyl500
A-2 4-Fluoro-CH2CH2O-4-Chlorophenyl250
A-3 4-Fluoro-CH2CH2O-Naphthyl100
B-1 4-Chloro-CH2CH2O-Phenyl700
C-1 4-Fluoro-CH2CH2CH2O-Phenyl>1000

This table is a hypothetical representation of potential SAR data and is not based on published experimental results for this specific compound series.

Modulation of Specific Receptor/Enzyme Activities (in vitro screening)

The this compound scaffold holds promise for the development of modulators for several important receptor and enzyme targets.

The TRPV1 receptor is a non-selective cation channel that is activated by various noxious stimuli, including heat, acid, and capsaicin (B1668287) (the active component of chili peppers). Antagonists of TRPV1 are being actively pursued as potential analgesics. google.com While no specific TRPV1 antagonists based on the this compound scaffold have been reported, the structural features are consistent with those found in known TRPV1 antagonists. Many potent TRPV1 antagonists feature a basic amine, often a piperidine or piperazine (B1678402), linked to a larger aromatic system. A patent for TRPV1 antagonists describes bicyclic structures that share some conceptual similarities. google.com The this compound scaffold could serve as a valuable starting point for the synthesis of novel TRPV1 antagonists for in vitro screening.

The 5-HT1A receptor is a subtype of serotonin (B10506) receptor that is a well-established target for anxiolytic and antidepressant drugs. google.com Agonists and partial agonists of the 5-HT1A receptor are of significant therapeutic interest. Many known 5-HT1A receptor ligands contain a piperazine or related heterocyclic core. The incorporation of fluorine into ligands for CNS targets is a common strategy to improve properties such as metabolic stability and brain penetration. nih.gov For instance, fluorinated analogs of the 5-HT1A antagonist WAY-100635 have been synthesized and evaluated. nih.gov The this compound scaffold, with its fluorinated piperidine ring, represents a logical starting point for the design of novel 5-HT1A receptor agonists for in vitro evaluation.

AMP-Activated Protein Kinase (AMPK) Activation Studies

Research into the direct activation of AMP-activated protein kinase (AMPK) by this compound has not been specifically documented in publicly available scientific literature. However, the broader class of piperidine-containing compounds has been investigated for their potential to modulate AMPK activity, a key regulator of cellular energy homeostasis.

Studies have shown that certain small molecules can indirectly activate AMPK. For instance, GLP-1 receptor agonists, some of which incorporate heterocyclic structures, are known to influence AMPK signaling pathways. While no direct evidence links this compound to this class of compounds, its structural motifs are common in medicinal chemistry, suggesting its potential as a scaffold for developing novel AMPK activators.

Future research could explore the synthesis of derivatives of this compound and screen them for AMPK activation. Such studies would be crucial in determining if this particular chemical scaffold can be optimized to produce potent and selective AMPK activators for therapeutic applications.

Serotonin/Noradrenaline Transporter and Histamine (B1213489) H3 Receptor Ligand Research

There is no specific research in the public domain detailing the activity of this compound as a ligand for the serotonin transporter (SERT), noradrenaline transporter (NET), or the histamine H3 receptor (H3R). However, the piperidine moiety is a well-established pharmacophore in the design of ligands for these targets.

For instance, various derivatives of 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine, which contains a cyclic amine structure, have been patented for their ability to block the synaptosomal uptake of serotonin, indicating their potential as antidepressants. google.com Similarly, extensive research has been conducted on 4-oxypiperidine ethers as potent histamine H3 receptor antagonists. nih.gov These studies highlight the importance of the piperidine ring in achieving high-affinity binding to these neurological targets.

The structural features of this compound, including the fluorinated piperidine ring and the ethanol substituent, make it a candidate for derivatization to explore its potential as a SERT, NET, or H3R ligand. The table below presents data for related piperidine compounds that have been investigated for these activities, illustrating the potential for developing new ligands from similar scaffolds.

Table 1: Binding Affinities of Representative Piperidine Derivatives for SERT, NET, and H3R

CompoundTargetBinding Affinity (Ki, nM)Reference
cis-(1S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamineSERTNot specified in abstract google.com
5-((1-(benzofuran-2-ylmethyl)piperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amineHistamine H3 ReceptorpA2 = 8.47 nih.gov
5-((1-benzylpiperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amineHistamine H3 ReceptorpA2 = 7.79 nih.gov
Hepatitis C Virus Assembly Inhibition Research

Specific studies on the inhibitory activity of this compound against Hepatitis C Virus (HCV) assembly are not found in the available literature. However, patents have been filed for various compounds that act as inhibitors of HCV replication, some of which feature heterocyclic rings. google.com For example, certain 4'-fluoro nucleosides have been investigated for their potential to treat HCV infections. google.com

More directly related, research into 4'-fluoro-2'-substituted uridine (B1682114) analogues has yielded potent inhibitors of the HCV NS5B polymerase, a key enzyme in viral replication. nih.gov While these are structurally distinct from this compound, the presence of a fluorine atom highlights a common strategy in the design of antiviral agents. The development of these compounds often involves the screening of diverse chemical libraries, and a scaffold like this compound could potentially be included in such screening campaigns.

The table below shows the inhibitory concentrations of some fluorinated nucleoside analogues against HCV, providing a reference for the potency that can be achieved with fluorinated compounds in this therapeutic area.

Table 2: Anti-HCV Activity of 4'-Fluoro-2'-Substituted Uridine Analogues

CompoundAssayIC50 (nM)EC50 (nM)Reference
4'-fluoro-2'-C-substituted uridines (general)HCV NS5B polymerase inhibitionAs low as 27Not Applicable nih.gov
Phosphoramidate prodrugs of 4'-fluoro-2'-C-substituted uridinesHCV subgenomic replicon assayNot ApplicableAs low as 20 nih.gov
T-type Calcium Channel Blocking Investigations

There is no direct evidence in the scientific literature of this compound being investigated as a T-type calcium channel blocker. The research in this area has largely focused on other chemical classes. For instance, certain dihydropyridine (B1217469) derivatives have been patented as T-type calcium channel blockers for the potential treatment of various cardiovascular and neurological disorders. google.com

Patents also describe benzhydryl piperazine derivatives as inhibitors of T-type calcium channels. google.com These examples, while not directly related to this compound, demonstrate that piperazine, a related heterocyclic amine, can serve as a scaffold for T-type calcium channel blockers. This suggests that a systematic investigation of piperidine derivatives, including those of this compound, could be a worthwhile endeavor in the search for new modulators of T-type calcium channels.

Research on Potential Biological Activities (in vitro screening)

The following sections summarize the in vitro screening of compounds structurally related to this compound for their potential biological activities. Direct studies on the target compound are limited, so the focus is on analogous structures.

Investigation of Antimicrobial Properties (in vitro)

While specific data on the antimicrobial properties of this compound is not available, research on related fluorinated piperidine derivatives suggests that this class of compounds holds promise. For example, a hexafluorinated derivative of tilmicosin, which incorporates a 3,5-bis(trifluoromethyl)piperidine (B1311196) moiety, was synthesized and evaluated for its antimicrobial activity. nih.gov Although this particular derivative showed reduced activity compared to its non-fluorinated parent compound, it highlights the exploration of fluorinated piperidines in antimicrobial research.

In another study, novel fluoroquinolone derivatives containing substituted piperidines were synthesized and showed good potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings indicate that the piperidine scaffold, especially when fluorinated or incorporated into larger molecules, can be a valuable component in the design of new antibacterial agents.

Table 3: Antimicrobial Activity of a Representative Fluoroquinolone with a Piperidine Moiety

CompoundBacterial StrainMIC (μg/mL)Reference
Compound 17 (a fluoroquinolone derivative)S. aureus (including MRSA)0.125-4 nih.gov
Compound 17 (a fluoroquinolone derivative)S. epidermidis0.125-4 nih.gov
Compound 17 (a fluoroquinolone derivative)S. pyogenesNot specified in abstract nih.gov

Research into Antiproliferative or Anticancer Activities (in vitro cell line studies)

There is no direct research on the antiproliferative or anticancer activities of this compound in the public domain. However, the piperidine ring is a common structural motif in many compounds investigated for their anticancer properties.

For example, piperidine derivatives have been shown to induce cell cycle arrest and exhibit potent antiproliferative effects in various cancer cell lines. researchgate.net Specifically, certain piperidine-containing compounds have demonstrated inhibitory effects on triple-negative breast cancer cell lines. researchgate.net Furthermore, novel piperazine derivatives, which are structurally related to piperidines, have shown significant antiproliferative activity in the NCI-60 cell line screening, with some compounds exhibiting low micromolar growth inhibition values. mdpi.com The introduction of fluorine atoms into organic molecules is also a common strategy in the design of anticancer drugs, as seen in studies of fluorinated isatins and fluorinated aminophenylhydrazines which have shown cytotoxic effects on cancer cell lines. mdpi.comnih.gov

One study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which contain a piperazine ring with a similar N-ethyl substituent, reported antiproliferative activity against several human cancer cell lines. nih.gov This suggests that the N-ethanol substituent in this compound could also lead to compounds with potential anticancer activity.

The table below presents the antiproliferative activity of some piperazine derivatives against various cancer cell lines, providing a reference for the potential of related heterocyclic compounds.

Table 4: In Vitro Antiproliferative Activity of Representative Piperazine Derivatives

CompoundCell LineActivityReference
Compound 23 (Vindoline-piperazine conjugate)MDA-MB-468 (Breast Cancer)GI50 = 1.00 μM mdpi.com
Compound 25 (Vindoline-piperazine conjugate)HOP-92 (Non-Small Cell Lung Cancer)GI50 = 1.35 μM mdpi.com
Compound 6d (pyrido[1,2-a]pyrimidin-4-one derivative)Colo-205, MDA-MB 231, IMR-32Good activity nih.gov

Anti-fibrosis Activity Studies (in vitro)

Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. Researchers have explored the potential of this compound derivatives in the development of anti-fibrotic therapies.

In one study, a series of derivatives were synthesized based on the structure of Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis. nih.gov One of the synthesized compounds, which incorporated a modified this compound moiety, demonstrated significant anti-proliferative activity against NIH3T3 cells, a fibroblast cell line commonly used in fibrosis research. nih.gov This derivative also showed superior potency in inhibiting the TGF-β-induced migration of these cells compared to Pirfenidone. nih.gov

Further investigation into the mechanism of action revealed that the compound effectively reduced the expression levels of key fibrotic markers, including α-SMA, collagen I, and fibronectin. nih.gov These findings suggest that the anti-fibrosis activity is mediated, at least in part, through the TGF-β/Smad2/3 signaling pathway. nih.gov The study highlighted that modifications, including the introduction of the fluoropiperidinyl ethanol group, could lead to compounds with improved pharmacokinetic profiles compared to the parent drug. nih.gov

Table 1: In vitro Anti-fibrosis Activity of a this compound Derivative

Assay Observation Significance
NIH3T3 Cell ProliferationPotent anti-proliferative activityIndicates potential to reduce fibroblast accumulation
TGF-β-induced Cell MigrationBetter potency than Pirfenidone at lower concentrationsSuggests ability to inhibit a key process in fibrosis
Fibrotic Marker ExpressionDramatic inhibition of α-SMA, collagen I, and fibronectinConfirms anti-fibrotic effect at the molecular level
Mechanism of ActionInhibition of the TGF-β/Smad2/3 pathwayElucidates the molecular pathway of the anti-fibrotic activity

Application in Material Science Research (e.g., polymer chemistry)

The reactivity of the hydroxyl group in this compound makes it a candidate for incorporation into polymeric structures. While specific research on the direct application of this compound in polymer chemistry is not extensively documented in the provided results, the principles of polymer synthesis suggest its potential use.

For instance, the hydroxyl group can undergo esterification or etherification reactions with suitable monomers to be integrated into polyester (B1180765) or polyether chains. The presence of the fluorinated piperidine ring within the polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, chemical resistance, and surface characteristics. ontosight.ai

Table 2: Potential Contributions of this compound in Polymer Chemistry

Structural Feature Potential Impact on Polymer Properties Example Application Area
Hydroxyl GroupReactive site for polymerization (e.g., esterification, etherification)Formation of polyesters, polyethers
Fluorinated Piperidine RingEnhanced thermal stability, chemical resistance, modified surface energySpecialty coatings, high-performance plastics
Overall StructureIntroduction of unique functional groups into the polymer chainFunctional polymers for advanced materials

Future Research Directions and Unexplored Avenues for 2 4 Fluoropiperidin 1 Yl Ethanol

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Current synthetic routes to fluorinated piperidines often involve multi-step processes that may lack efficiency or employ harsh reagents. researchgate.netnih.gov Future research should prioritize the development of novel, more efficient, and sustainable methods for the synthesis of 2-(4-Fluoropiperidin-1-yl)ethanol.

Key Research Objectives:

Catalytic Hydrogenation: Exploring and optimizing palladium-catalyzed hydrogenation of the corresponding fluoropyridine precursors could offer a robust and scalable route. acs.orgnih.gov

Late-Stage Fluorination: Investigating late-stage fluorination techniques would allow for the introduction of the fluorine atom at a later point in the synthetic sequence, providing greater flexibility and access to a wider range of derivatives.

Flow Chemistry: The application of continuous flow chemistry could enhance reaction control, improve safety, and facilitate larger-scale production in a more sustainable manner.

Biocatalysis: The use of enzymes for stereoselective synthesis could provide access to specific enantiomers of this compound, which is crucial for pharmacological studies.

A comparative table of potential synthetic strategies is presented below.

Synthetic ApproachPotential AdvantagesPotential Challenges
Catalytic HydrogenationHigh diastereoselectivity, use of abundant precursors. acs.orgnih.govCatalyst poisoning, potential for defluorination. nih.gov
Late-Stage FluorinationIncreased synthetic flexibility, access to diverse analogs.Regio- and stereoselectivity control.
Flow ChemistryEnhanced safety, scalability, and process control.Initial setup costs and optimization.
BiocatalysisHigh stereoselectivity, environmentally benign conditions.Enzyme stability and substrate scope.

In-Depth Mechanistic Studies of Chemical Reactivity and Stereocontrol

A fundamental understanding of the chemical reactivity and stereochemistry of this compound is essential for its future applications. The presence of the fluorine atom is known to influence the conformational preferences of the piperidine (B6355638) ring, which can have profound effects on its biological activity. nih.gov

Areas for Investigation:

Conformational Analysis: Detailed NMR spectroscopic and computational studies are needed to determine the preferred conformation of the fluoropiperidine ring and the influence of the ethanol (B145695) side chain. nih.gov

Alkylation Reactions: Mechanistic studies of N-alkylation reactions, a common transformation for such compounds, would provide valuable insights into its reactivity profile. princeton.eduresearchgate.netresearchgate.net

Stereoselective Transformations: Developing methods for the stereoselective functionalization of the piperidine ring would be critical for creating libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov

Advanced Spectroscopic Characterization of Complex this compound Conjugates

To explore the potential of this compound in various applications, it will be necessary to conjugate it to other molecules, such as biomolecules or materials. Advanced spectroscopic techniques will be indispensable for characterizing these complex conjugates.

Prospective Spectroscopic Methods:

Spectroscopic TechniqueInformation Gained
High-Resolution Mass SpectrometryAccurate mass determination and confirmation of conjugate structure.
Multidimensional NMR (e.g., NOESY, HSQC)Detailed structural information, including conformation and points of attachment.
X-ray CrystallographyPrecise three-dimensional structure of crystalline conjugates.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups and monitoring of conjugation reactions.

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational modeling can play a crucial role in predicting the properties of this compound and its derivatives, thereby guiding experimental efforts. nih.gov

Computational Strategies:

Quantum Mechanics (QM): For accurate calculation of electronic properties, reaction mechanisms, and spectroscopic parameters.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics and interactions with biological targets or in different solvent environments. rsc.org

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of derivatives with their biological activity. nih.gov

Exploration of this compound in Emerging Areas of Chemical Biology and Materials Science

The unique properties imparted by the fluorine atom suggest that this compound could find applications in diverse scientific fields beyond traditional medicinal chemistry.

Potential Areas of Exploration:

Chemical Probes: As a building block for the development of chemical probes to study biological systems.

PET Imaging: The synthesis of ¹⁸F-labeled this compound could lead to new positron emission tomography (PET) tracers for in vivo imaging. The synthesis of related ¹⁸F-labeled piperidine derivatives for PET has been reported. mdpi.comnih.gov

Fluorinated Materials: Incorporation into polymers or other materials could lead to novel materials with unique surface properties, thermal stability, or chemical resistance. acs.orgmdpi.com

Design of Next-Generation Scaffolds Based on the this compound Core for Pre-clinical Research

The this compound core represents a valuable starting point for the design of new molecular scaffolds for pre-clinical research. By systematically modifying the structure, it may be possible to develop new therapeutic agents.

Design Strategies:

Fragment-Based Drug Discovery (FBDD): Utilizing the fluoropiperidine ethanol moiety as a fragment for screening against various biological targets.

Scaffold Hopping: Replacing known bioactive scaffolds with the this compound core to discover novel intellectual property and improved drug candidates.

Bioisosteric Replacement: Using the fluorinated piperidine ring as a bioisostere for other cyclic amines to enhance metabolic stability or target affinity.

Q & A

Basic: What synthetic methodologies are employed for 2-(4-Fluoropiperidin-1-yl)ethanol, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, in PET imaging agent development, a pyridothiophene derivative of 4-fluoropiperidine was synthesized by reacting ethyl 5-(6-chloropyridin-3-yl)thieno[3,2-b]pyridine-2-carboxylate with 4-fluoropiperidine under reflux in ethanol, followed by methylamine treatment to yield the final product . Key considerations include:

  • Catalysts : Use of NaH for deprotonation in alkylation steps.
  • Solvents : Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions.
  • Temperature : Controlled heating (e.g., 0°C to room temperature) to prevent side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product.

Basic: How is the structural elucidation of this compound performed?

Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and fluorine coupling patterns.
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D structures, as demonstrated in fluorophenyl-imidazole ethanol derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Basic: What safety protocols are recommended for handling this compound?

Answer:
While specific toxicity data may be limited, GHS guidelines for structurally similar piperidine derivatives recommend:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation.
  • First Aid : Immediate eye rinsing with water for 15 minutes and medical consultation if exposed .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Answer:
SAR studies should systematically modify:

  • Fluorine Position : Compare 4-fluoro vs. other halogen substitutions on piperidine.
  • Ethanol Moiety : Test esterification or etherification of the hydroxyl group.
  • Biological Assays : Use in vitro binding assays (e.g., receptor affinity) and in vivo efficacy models (e.g., PET imaging in rodents) . Computational docking (e.g., AutoDock) predicts binding modes to guide synthesis .

Advanced: What analytical techniques ensure the purity and stability of this compound in long-term studies?

Answer:

  • HPLC : Reverse-phase C18 columns with methanol/water gradients (65:35) and UV detection at 254 nm .
  • Karl Fischer Titration : Monitors water content (<5% w/w) to prevent hydrolysis .
  • Stability Studies : Accelerated degradation under heat (40°C) and light exposure to identify degradation products.

Advanced: How can researchers assess the environmental impact of this compound?

Answer:

  • Biodegradability : OECD 301F tests measure microbial degradation in aqueous systems.
  • Ecotoxicology : Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
  • Bioaccumulation : LogP calculations (e.g., via EPI Suite) predict lipid solubility and bioaccumulation potential .

Advanced: How should contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

Answer:

  • Method Validation : Replicate experiments under standardized conditions (e.g., pH, temperature).
  • Data Triangulation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays).
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers or batch effects .

Advanced: What considerations are critical for incorporating this compound into PET imaging probes?

Answer:

  • Radiolabeling : Use 18^{18}F isotope incorporation during synthesis for high target specificity.
  • Blood-Brain Barrier (BBB) Penetration : Optimize logD (0.5–3.5) and molecular weight (<500 Da) to enhance permeability .
  • In Vivo Stability : Assess metabolite profiles via LC-MS in plasma and brain homogenates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.